Flunoxaprofen isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

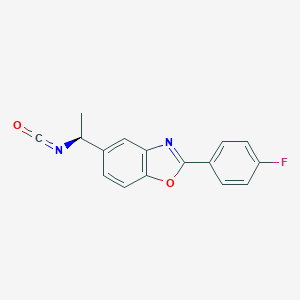

Flunoxaprofen isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C16H11FN2O2 and its molecular weight is 282.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Flunoxaprofen isocyanate serves as a chiral derivatizing agent . Its synthesis involves activating flunoxaprofen with ethyl chloroformate and sodium azide to produce the corresponding isocyanate. This compound can react with primary and secondary amines to yield fluorescent ureas, which are valuable in analytical applications.

Case Study: Chiral Resolution

A study demonstrated the effectiveness of this compound in resolving racemic amines associated with various pharmaceuticals, including antiarrhythmics and antidepressants. The derivatives formed were efficiently separated using high-performance liquid chromatography (HPLC), showcasing the utility of this compound in pharmacokinetic studies .

| Application | Details |

|---|---|

| Chiral Derivatization | Forms fluorescent ureas with amines |

| HPLC Separation | Efficient resolution of racemic mixtures |

| Pharmacokinetics | Used to determine plasma levels of drug enantiomers |

Pharmacological Research

Flunoxaprofen itself has been studied for its pharmacological properties. It is known for its anti-inflammatory effects comparable to those of naproxen, and it has been shown to improve symptoms in conditions like osteoarthritis and rheumatoid arthritis. However, clinical use was halted due to concerns over hepatotoxicity .

Pharmacokinetics

Research indicates that the S-enantiomer of flunoxaprofen is the active form, with studies revealing that it does not undergo stereoinversion, unlike its R counterpart. This stereospecific behavior enhances its therapeutic index compared to other NSAIDs .

Therapeutic Applications

Despite the cessation of clinical use due to safety concerns, flunoxaprofen's properties as a selective COX-2 inhibitor remain relevant in research contexts. Its mechanism involves inhibiting leukotriene synthesis rather than prostaglandin synthesis, which may provide insights into developing safer NSAIDs .

Análisis De Reacciones Químicas

Key Chemical Reactions

Flunoxaprofen isocyanate participates in several reactions characteristic of isocyanates:

Hydrolysis

Reaction with water produces urea and carbon dioxide:

Flunoxaprofen NCO+H2O→Flunoxaprofen NHCONH2+CO2↑

This reaction is pH-dependent and accelerates in acidic or basic conditions .

Nucleophilic Additions

-

With Amines : Forms substituted ureas.

Flunoxaprofen NCO+R NH2→Flunoxaprofen NHCONHR -

With Alcohols : Produces urethanes.

Flunoxaprofen NCO+R OH→Flunoxaprofen NHCOOR

Transacylation with Glutathione (GSH)

This compound reacts with GSH to form S-acyl-glutathione adducts, a bioactivation pathway linked to hepatotoxicity :

Flunoxaprofen NCO+GSH→Flunoxaprofen SG

This reaction is stereoselective, favoring the (R)-enantiomer due to differential acyl-CoA thioester formation .

Reactivity and Stability

Mechanistic Insights

-

Concerted vs. Stepwise Pathways : Reactions with electron-deficient alkenes proceed via a concerted mechanism , while electron-rich substrates follow a stepwise single-electron transfer (SET) pathway .

-

Stereoselectivity : The (R)-enantiomer undergoes faster acyl-CoA formation, leading to higher GSH adduct levels compared to the (S)-enantiomer .

Analytical Characterization

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

Chiral Chromatography :

Toxicological Implications

This compound’s reactivity with biomolecules like GSH and proteins underlies its hepatotoxicity. The (R)-enantiomer’s preferential bioactivation correlates with higher liver injury risk .

Propiedades

Número CAS |

125836-69-3 |

|---|---|

Fórmula molecular |

C16H11FN2O2 |

Peso molecular |

282.27 g/mol |

Nombre IUPAC |

2-(4-fluorophenyl)-5-[(1S)-1-isocyanatoethyl]-1,3-benzoxazole |

InChI |

InChI=1S/C16H11FN2O2/c1-10(18-9-20)12-4-7-15-14(8-12)19-16(21-15)11-2-5-13(17)6-3-11/h2-8,10H,1H3/t10-/m0/s1 |

Clave InChI |

UFVXLFRBVOVOFV-JTQLQIEISA-N |

SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |

SMILES isomérico |

C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |

SMILES canónico |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)N=C=O |

Key on ui other cas no. |

125836-69-3 |

Sinónimos |

flunoxaprofen isocyanate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.